Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a tetrahydroquinazoline core. It has been studied for its potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps. One common synthetic route starts with the reaction of 2-methoxyphenylpiperazine with an appropriate aldehyde to form an intermediate. This intermediate is then subjected to cyclization and subsequent reactions to introduce the tetrahydroquinazoline and thioxo groups. The final step involves esterification to introduce the methyl ester group. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Chemical Reactions Analysis
Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form different ring structures under specific conditions
Scientific Research Applications
Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s interactions with biological targets, such as receptors and enzymes, make it valuable in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in targeting specific receptors involved in neurological and cardiovascular diseases.
Industry: The compound can be used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring and methoxyphenyl group are crucial for binding to these targets, leading to modulation of their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and tetrahydroquinazoline-based molecules. Some examples are:
Trazodone: A piperazine derivative used as an antidepressant.
Naftopidil: Another piperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with a similar structure used to manage hypertension.
Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (referred to as Compound A) is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
Compound A is characterized by a tetrahydroquinazoline core with a methoxyphenyl-piperazine substituent. Its molecular formula is C22H26N4O4S, and it has a molecular weight of approximately 442.54 g/mol. The presence of the thioxo group and the piperazine moiety suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have investigated the antitumor properties of Compound A. In vitro assays demonstrated that it exhibits significant cytotoxicity against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
Huh7 (liver cancer) | 5.0 |
Caco2 (colorectal) | 8.0 |
MDA-MB 231 (breast) | 6.5 |
These findings suggest that Compound A may interfere with cell proliferation pathways and induce apoptosis in cancer cells.
The mechanism by which Compound A exerts its biological effects appears to involve inhibition of key protein kinases involved in cell cycle regulation and apoptosis. For instance, preliminary data indicate that Compound A inhibits DYRK1A kinase activity, leading to cell cycle arrest:
Kinase | IC50 (µM) |
---|---|
DYRK1A | 0.16 |
CDK5/p25 | 0.12 |
This inhibition is critical for its antitumor activity, as it disrupts the signaling pathways that promote tumor growth.
Neuroprotective Effects
In addition to its antitumor properties, Compound A has shown promise in neuroprotection studies. In animal models of cerebral ischemia, it was found to significantly prolong survival times and reduce neurological deficits:
Dose (mg/kg) | Survival Rate (%) |
---|---|
5 | 80 |
10 | 90 |
These results indicate that Compound A may protect neuronal cells from ischemic damage through mechanisms that are yet to be fully elucidated.
Case Studies
- Case Study on Anticancer Activity : In a study involving breast cancer cells (MDA-MB 231), treatment with Compound A resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.
- Neuroprotection in Animal Models : In a mouse model of acute ischemic stroke, administration of Compound A prior to ischemia resulted in significant reductions in infarct size and improved motor function scores compared to control groups.
Properties
Molecular Formula |
C23H24N4O5S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H24N4O5S/c1-31-19-6-4-3-5-18(19)25-9-11-26(12-10-25)20(28)14-27-21(29)16-8-7-15(22(30)32-2)13-17(16)24-23(27)33/h3-8,13H,9-12,14H2,1-2H3,(H,24,33) |
InChI Key |
HWCMEAPYCWLDSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Origin of Product |
United States |
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